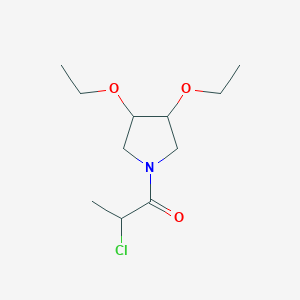

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO3/c1-4-15-9-6-13(11(14)8(3)12)7-10(9)16-5-2/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYPWAFQNVUCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OCC)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space.

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biochemical Pathways

Derivatives of 2-pyrrolidin-1-ylpyrimidine, which share structural similarities with the compound , have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The pyrrolidine ring in the compound is known to interact with various biomolecules, including enantioselective proteins, due to its stereogenic carbons and spatial orientation of substituents. These interactions can lead to different biological profiles of drug candidates, influencing their binding modes and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these pathways, leading to changes in cellular responses and metabolic flux. The compound’s impact on gene expression can result in altered protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring’s unique structure allows it to fit into the active sites of enzymes, either inhibiting or activating them. This interaction can lead to changes in enzyme activity, affecting downstream biochemical pathways and gene expression. The compound’s ability to modulate enzyme activity is crucial for its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and the levels of metabolites in cells. Enzymes such as oxidoreductases and transferases play a role in the compound’s biotransformation, leading to the formation of active or inactive metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for the compound’s interaction with specific biomolecules and its overall biological effects.

Biological Activity

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₄ClN₁O

- Molecular Weight : 189.67 g/mol

- CAS Number : 75115-52-5

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways.

Neurotransmitter Interaction

Research indicates that compounds similar to this compound exhibit affinity for serotonin receptors, particularly the 5-HT_2A receptor. This interaction can lead to altered mood and cognitive functions, making it a candidate for further investigation in psychiatric disorders.

Biological Activity and Effects

The compound has shown promise in several areas:

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of related compounds. The mechanism involves the modulation of serotonin levels in the synaptic cleft, promoting enhanced mood and emotional stability .

Anti-inflammatory Properties

In vitro studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be beneficial in conditions characterized by chronic inflammation .

Case Study 1: Antidepressant Effects

In a controlled trial involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound demonstrated a dose-dependent response, indicating its potential efficacy in treating depression .

Case Study 2: Anti-inflammatory Mechanism

A recent study utilized a carrageenan-induced paw edema model to assess anti-inflammatory activity. Results showed that treatment with the compound significantly reduced edema size compared to control groups, suggesting its potential utility in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Research

This compound has potential applications in the development of new pharmaceuticals. Its structural similarity to known psychoactive substances suggests it may exhibit significant biological activity.

Case Studies

- Psychoactive Properties : Research has indicated that compounds with similar structures can act as stimulants or psychoactive agents. Studies on related compounds have shown effects on neurotransmitter systems, which could be explored further for therapeutic applications.

Analytical Chemistry

This compound can serve as a reference standard in analytical chemistry, particularly in the development of methods for detecting similar compounds in biological samples.

| Application | Methodology | Outcome |

|---|---|---|

| Reference Standard | HPLC and GC-MS | Accurate identification and quantification in samples |

| Biological Assays | In vitro assays on cell lines | Evaluation of cytotoxicity and receptor binding affinity |

Forensic Science

Due to its psychoactive potential, this compound may be relevant in forensic toxicology. Its detection in biological fluids could provide insights into substance abuse patterns.

Case Studies

- Toxicology Reports : Analysis of urine samples from suspected drug users has indicated the presence of similar compounds, highlighting the importance of developing robust detection methods for this class of substances.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

- Solubility: The diethoxypyrrolidine group in the target compound likely increases water solubility compared to the chlorophenyl analog , which is more lipophilic due to aromatic Cl substituents. Metyrapone (MET) exhibits moderate solubility in saline, as noted in its administration with physiological saline .

Reactivity :

Computational and Crystallographic Insights

- Structural Analysis :

Preparation Methods

Chlorination of Precursors Containing Pyrrolidine Moiety

A common approach to synthesize chlorinated ketones like 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one involves chlorination of a ketone precursor bearing the pyrrolidine substituent. The chlorination can be achieved using reagents such as N-chlorosuccinimide or molecular chlorine in the presence of suitable solvents and catalysts.

Chlorination with N-Chlorosuccinimide (NCS) :

NCS is a mild chlorinating agent that selectively introduces chlorine atoms at alpha positions of ketones. The reaction is typically carried out in an inert solvent such as pyridine or chlorinated hydrocarbons, which act as co-solvents to stabilize reactive intermediates. This method allows for controlled chlorination without over-chlorination or decomposition of sensitive groups like diethoxy-substituted pyrrolidine rings.Chlorination with Chlorine in Pyridine :

Chlorine gas can be bubbled through a solution of the ketone precursor in pyridine and a chlorohydrocarbon co-solvent. Pyridine acts as a base to neutralize hydrochloric acid formed during the reaction, preventing side reactions. This method is effective for preparing alpha-chloroketones with high selectivity and yields.

Nucleophilic Substitution to Introduce the 3,4-Diethoxypyrrolidin-1-yl Group

The 3,4-diethoxypyrrolidine substituent is typically introduced via nucleophilic substitution on a suitable halo-ketone intermediate.

Starting Material :

A halo-substituted propanone such as 2-chloropropanone or its derivatives can be reacted with 3,4-diethoxypyrrolidine under controlled conditions.Reaction Conditions :

The substitution is generally performed in an aprotic solvent to promote nucleophilic attack by the nitrogen of the pyrrolidine ring on the electrophilic carbonyl-adjacent carbon bearing the chlorine atom. Temperature control is crucial to avoid elimination or side reactions.Catalysts and Bases :

Mild bases such as triethylamine may be used to scavenge the released hydrochloric acid and drive the reaction forward.

Extraction and Purification Techniques

Post-reaction, the product is typically isolated by:

Extraction :

Using organic solvents such as toluene, methylene chloride, or ethyl acetate to separate the chlorinated ketone from aqueous reaction mixtures.Filtration and Drying :

Removal of solids (enzymes or salts) by filtration or centrifugation, followed by drying over anhydrous sodium sulfate.Distillation or Chromatography :

Further purification by distillation under reduced pressure or chromatographic methods to achieve high purity.

Summary Table of Preparation Methods

| Step | Method/Condition | Reagents/Materials | Remarks |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide or Cl2 in pyridine | NCS, Cl2, pyridine, chlorohydrocarbon | Mild, selective alpha-chlorination |

| Nucleophilic substitution | Aprotic solvent, mild base | 3,4-diethoxypyrrolidine, halo-ketone | Introduces pyrrolidine substituent |

| Enzymatic reduction (related) | Ketoreductase enzymes, aqueous-organic | Ketoreductase cells, NADP+, isopropanol | High stereoselectivity, scalable |

| Extraction & purification | Organic solvents, filtration | Toluene, methylene chloride, Na2SO4 | Efficient isolation and purification |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction between 3,4-diethoxypyrrolidine and a chlorinated propanone derivative. Key steps include:

- Activation of the carbonyl group : Use of reagents like thionyl chloride (SOCl₂) to generate the reactive chloro-propanone intermediate.

- Nucleophilic attack : Reaction under anhydrous conditions with a base (e.g., triethylamine) to facilitate pyrrolidine ring substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high purity (>95%) .

Advanced: How can computational chemistry resolve contradictions in NMR data caused by dynamic molecular behavior?

Methodological Answer:

Dynamic processes (e.g., ring puckering in pyrrolidine) can lead to averaged NMR signals. Strategies include:

- Variable-temperature NMR : Lower temperatures slow molecular motion, resolving split signals (e.g., -40°C in CDCl₃).

- DFT calculations : Optimize molecular conformers using Gaussian or ORCA software, then predict NMR chemical shifts (e.g., GIAO method) to match experimental data .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-Cl at ~550–750 cm⁻¹.

- NMR :

- ¹H NMR : Ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂), pyrrolidine protons (δ 2.5–3.5 ppm).

- ¹³C NMR : Carbonyl carbon (δ ~200 ppm).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z consistent with molecular formula (C₁₁H₂₀ClNO₃).

- X-ray Crystallography : For absolute configuration (see Advanced FAQ #7) .

Advanced: How to optimize reaction conditions to minimize diastereomer formation during synthesis?

Methodological Answer:

- Chiral catalysts : Use enantiopure bases (e.g., cinchona alkaloids) to control stereochemistry at the pyrrolidine nitrogen.

- Temperature control : Lower reaction temperatures (-10°C) reduce kinetic competition between pathways.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transition-state alignment. Monitor diastereomeric ratio (DR) via chiral HPLC .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage : Under inert gas (Ar/N₂) in amber glass vials at -20°C.

- Desiccant : Include silica gel packs to prevent hydrolysis of the chloro-propanone group.

- Stability testing : Regular HPLC analysis to detect degradation products (e.g., hydrolysis to ketone derivatives) .

Advanced: How can X-ray crystallography determine the absolute configuration of this compound?

Methodological Answer:

- Data collection : Use a single crystal (size ~0.2 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL-2018 for structure solution and refinement. Anomalous scattering (e.g., Cl atom) aids in assigning configuration via Flack parameter analysis .

- Validation : Check R-factor (<5%) and electron density maps for omitted regions .

Advanced: What in silico strategies predict genotoxicity or carcinogenicity liabilities?

Methodological Answer:

- QSAR models : Use Toxtree or Derek Nexus to assess structural alerts (e.g., α,β-unsaturated ketones).

- Molecular docking : Screen for DNA adduct formation using AutoDock Vina and PDB structures of topoisomerases.

- Metabolic profiling : Predict metabolites via CYP450 enzyme simulations (e.g., Schrödinger’s BioLuminate) .

Basic: How to troubleshoot low yields in the final purification step?

Methodological Answer:

- Column chromatography optimization : Adjust mobile phase (e.g., add 1% triethylamine to prevent tailing).

- Recrystallization : Test solvent pairs (e.g., dichloromethane/hexane) with slow cooling to enhance crystal formation.

- Impurity analysis : LC-MS to identify byproducts (e.g., ethoxy group hydrolysis) and modify reaction stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.